molecular formula C10H12Br2OS B14395571 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol CAS No. 88089-20-7

2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol

Cat. No.: B14395571
CAS No.: 88089-20-7
M. Wt: 340.08 g/mol
InChI Key: ZAFCPQIXEPDCAE-UHFFFAOYSA-N
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Description

2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring bonded to a thiophene ring substituted with two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a coupling reaction with cyclohexanone. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting dibromothiophene is then subjected to a Grignard reaction with cyclohexanone to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to form a thiophene ring without halogen substituents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be employed.

Major Products

    Oxidation: Formation of 2-(3,5-Dibromothiophen-2-yl)cyclohexanone.

    Reduction: Formation of 2-(thiophen-2-yl)cyclohexan-1-ol.

    Substitution: Formation of 2-(3,5-disubstituted-thiophen-2-yl)cyclohexan-1-ol.

Scientific Research Applications

2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dibromothiophen-2-yl)cyclohexanone
  • 2-(Thiophen-2-yl)cyclohexan-1-ol
  • 2-(3,5-Dichlorothiophen-2-yl)cyclohexan-1-ol

Uniqueness

2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

88089-20-7

Molecular Formula

C10H12Br2OS

Molecular Weight

340.08 g/mol

IUPAC Name

2-(3,5-dibromothiophen-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H12Br2OS/c11-7-5-9(12)14-10(7)6-3-1-2-4-8(6)13/h5-6,8,13H,1-4H2

InChI Key

ZAFCPQIXEPDCAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=C(C=C(S2)Br)Br)O

Origin of Product

United States

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